molecular formula C16H10N2O4 B12806846 8-Quinolinol, 7-nitro-, benzoate (ester) CAS No. 29006-99-3

8-Quinolinol, 7-nitro-, benzoate (ester)

Cat. No.: B12806846
CAS No.: 29006-99-3
M. Wt: 294.26 g/mol
InChI Key: IPSCMQIWSNSBST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinol, 7-nitro-, benzoate (ester) typically involves the nitration of 8-quinolinol followed by esterification with benzoic acid. The nitration reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

The esterification process involves reacting the nitrated 8-quinolinol with benzoic acid or its derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of 8-Quinolinol, 7-nitro-, benzoate (ester) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pressure control ensures the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinol, 7-nitro-, benzoate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Quinolinol, 7-nitro-, benzoate (ester) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to bind to metal ions and act as a chelating agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Quinolinol, 7-nitro-, benzoate (ester) involves its ability to interact with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects. The ester group allows the compound to act as a prodrug, releasing the active quinoline derivative upon hydrolysis .

Comparison with Similar Compounds

8-Quinolinol, 7-nitro-, benzoate (ester) can be compared with other quinoline derivatives such as:

Properties

CAS No.

29006-99-3

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) benzoate

InChI

InChI=1S/C16H10N2O4/c19-16(12-5-2-1-3-6-12)22-15-13(18(20)21)9-8-11-7-4-10-17-14(11)15/h1-10H

InChI Key

IPSCMQIWSNSBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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